Cas no 2137447-25-5 (2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-)

2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- structure
2137447-25-5 structure
商品名:2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
CAS番号:2137447-25-5
MF:C27H20BrNO5
メガワット:518.355406761169
CID:5255762
PubChem ID:165441435

2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- 化学的及び物理的性質

名前と識別子

    • 2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-
    • 2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
    • 2137447-25-5
    • EN300-385475
    • インチ: 1S/C27H20BrNO5/c28-17-11-9-16(10-12-17)23-13-14-24(34-23)25(26(30)31)29-27(32)33-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-14,22,25H,15H2,(H,29,32)(H,30,31)
    • InChIKey: WPQYEBWFFCYIRZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(=CC=1)C1=CC=C(C(C(=O)O)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)O1

計算された属性

  • せいみつぶんしりょう: 517.05249g/mol
  • どういたいしつりょう: 517.05249g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 34
  • 回転可能化学結合数: 7
  • 複雑さ: 704
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 88.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 5.8

2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-385475-10.0g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
10.0g
$14487.0 2024-06-05
Enamine
EN300-385475-2.5g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
2.5g
$6602.0 2024-06-05
Enamine
EN300-385475-0.25g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
0.25g
$3099.0 2024-06-05
Enamine
EN300-385475-0.1g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
0.1g
$2963.0 2024-06-05
Enamine
EN300-385475-0.5g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
0.5g
$3233.0 2024-06-05
Enamine
EN300-385475-0.05g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
0.05g
$2829.0 2024-06-05
Enamine
EN300-385475-1.0g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
1.0g
$3368.0 2024-06-05
Enamine
EN300-385475-5.0g
2-[5-(4-bromophenyl)furan-2-yl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid
2137447-25-5 95%
5.0g
$9769.0 2024-06-05

2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]- 関連文献

2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-に関する追加情報

Introduction to 2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (CAS No. 2137447-25-5) and Its Applications in Modern Chemical Biology

The compound 2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (CAS No. 2137447-25-5) represents a fascinating intersection of organic chemistry and pharmaceutical innovation. This molecule, characterized by its intricate structure, has garnered significant attention in the scientific community due to its potential applications in drug discovery and biochemical research. The presence of multiple functional groups, including a furanacetic acid core, a 4-bromophenyl substituent, and an (9H-fluoren-9-ylmethoxy)carbonyl amino group, makes it a versatile scaffold for developing novel therapeutic agents.

In recent years, the field of chemical biology has witnessed remarkable advancements in the design and synthesis of heterocyclic compounds. Among these, furan derivatives have emerged as pivotal structures due to their prevalence in natural products and their ability to modulate biological pathways. The compound in question, with its 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] moiety, exemplifies the strategic use of such scaffolds to enhance binding affinity and selectivity in drug design.

The (9H-fluoren-9-ylmethoxy)carbonyl group is particularly noteworthy, as it introduces a bulky aromatic unit that can improve solubility and metabolic stability while simultaneously enhancing interactions with biological targets. This design principle has been widely adopted in the development of protease inhibitors, kinase inhibitors, and other small-molecule drugs. The 4-bromophenyl substituent further contributes to the compound's pharmacological profile by providing a site for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.

Recent studies have highlighted the importance of furanacetic acid derivatives in modulating metabolic pathways. For instance, furanacetic acids have been shown to influence gut microbiota metabolism, leading to potential applications in treating metabolic disorders. The compound under discussion may serve as a precursor for synthesizing analogs that target specific enzymes or receptors involved in these pathways. Its structural features make it an attractive candidate for further exploration in both preclinical and clinical settings.

The synthesis of this compound involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include nucleophilic substitution reactions at the brominated aromatic ring, protection-deprotection steps for the amino group, and introduction of the (9H-fluoren-9-ylmethoxy)carbonyl moiety via amide bond formation. Advanced techniques such as flow chemistry have been employed to optimize these processes, reducing reaction times and improving scalability.

In the realm of drug discovery, computational modeling plays a crucial role in predicting the binding affinity and pharmacokinetic properties of small molecules. Molecular docking studies have been performed on 2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] to identify potential binding sites on target proteins. These simulations have revealed promising interactions with enzymes involved in cancer metabolism and inflammation pathways. Such insights guide experimental efforts toward developing lead compounds with enhanced therapeutic efficacy.

The compound's potential extends beyond traditional pharmaceutical applications. Researchers are exploring its utility in materials science, particularly in the development of organic semiconductors and luminescent materials. The rigid aromatic framework provided by the (9H-fluoren-9-ylmethoxy)carbonyl group enhances electron delocalization, making it suitable for optoelectronic applications. Additionally, the presence of polar functional groups facilitates interactions with other molecular components, enabling the design of complex supramolecular assemblies.

Ethical considerations are paramount when developing new chemical entities for therapeutic use. The synthesis and handling of this compound must adhere to stringent safety protocols to ensure worker safety and environmental protection. Regulatory agencies such as the FDA and EMA provide guidelines for the clinical development of novel drugs, emphasizing rigorous testing for efficacy and safety before human administration.

Future directions for research on this compound include exploring its derivatives with modified functional groups to enhance bioavailability or target specificity. Additionally, investigating its role in combination therapies could yield synergistic effects when used alongside existing treatments. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate these findings into tangible medical breakthroughs.

In conclusion,2-Furanacetic acid, 5-(4-bromophenyl)-α-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino] (CAS No. 2137447-25-5) represents a promising chemical entity with diverse applications across multiple disciplines. Its unique structural features make it an excellent candidate for further exploration in drug discovery、biomaterials,and advanced chemical synthesis techniques。 As research continues,this compound is poised to contribute significantly to scientific advancements,ultimately benefiting human health and technological innovation.

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